1-Chloro-4-(2-nitrovinyl)benzene

Beschreibung

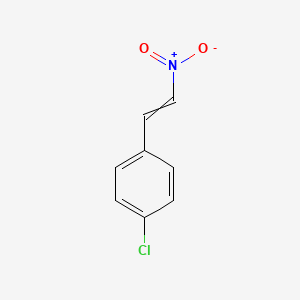

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-chloro-4-(2-nitroethenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO2/c9-8-3-1-7(2-4-8)5-6-10(11)12/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLJATYFHELDGEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

706-07-0 | |

| Record name | 1-Chloro-4-(2-nitroethenyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=706-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Advanced Synthetic Methodologies and Strategic Approaches for 1 Chloro 4 2 Nitrovinyl Benzene

Henry Condensation and Variants for β-Nitroolefin Formation

The Henry reaction is a classic and widely utilized carbon-carbon bond-forming reaction that involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone. organic-chemistry.org In the synthesis of 1-chloro-4-(2-nitrovinyl)benzene, this translates to the reaction between 4-chlorobenzaldehyde (B46862) and nitromethane (B149229). The initial product is a β-hydroxynitro compound, which can subsequently undergo dehydration to yield the desired β-nitroolefin. organic-chemistry.org The choice of catalyst and reaction conditions significantly influences the reaction outcome.

Base-Mediated Condensation of 4-Chlorobenzaldehyde with Nitromethane

The fundamental approach involves the condensation of 4-chlorobenzaldehyde with nitromethane facilitated by a base. The base deprotonates nitromethane to form a nitronate anion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-chlorobenzaldehyde. psu.edunih.gov Subsequent protonation and elimination of water yield this compound. Various base systems have been explored to optimize this transformation, each with specific protocols and resulting yields. osti.govresearchgate.net

Ammonium (B1175870) Acetate (B1210297) Catalysis in Glacial Acetic Acid

A common and effective method for promoting the Henry condensation and subsequent dehydration is the use of ammonium acetate in glacial acetic acid. In a typical procedure, 4-chlorobenzaldehyde and nitromethane are refluxed in glacial acetic acid with ammonium acetate. This system serves as both the catalyst and the medium. The reaction of 4-chlorobenzaldehyde with nitromethane using ammonium acetate in acetic acid has been reported to yield (E)-1-chloro-4-(2-nitrovinyl)benzene with a notable 82% yield. rsc.org The process involves heating the mixture, followed by cooling and purification to isolate the final product. rsc.org

Sodium Hydroxide (B78521) Catalysis in Methanol (B129727)

The use of a strong base like sodium hydroxide in an alcoholic solvent such as methanol is another variant of the Henry reaction. This method can also be employed for the synthesis of this compound from 2-chlorobenzaldehyde (B119727) and nitromethane. ontosight.ai The strongly basic conditions facilitate the initial aldol-type addition, and subsequent workup can lead to the dehydrated nitroolefin product. Careful control of reaction conditions is crucial to manage potential side reactions.

Decarboxylative Nitration Strategies

An alternative to the traditional Henry reaction is the decarboxylative nitration of α,β-unsaturated carboxylic acids. This method offers a metal-free pathway to nitroolefins. nih.gov

Implementation using t-Butylnitrite and TEMPO

A noteworthy decarboxylative nitration protocol utilizes tert-butyl nitrite (B80452) (t-BuONO) and (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO). nih.gov This metal-free method allows for the conversion of α,β-unsaturated carboxylic acids into (E)-nitroolefins under mild conditions. nih.goveurekaselect.com The reaction is believed to proceed through a radical-based pathway. nih.gov This strategy has been successfully applied to a range of α,β-unsaturated carboxylic acids bearing aromatic and heteroaromatic substituents, consistently producing the (E)-isomer of the nitroolefin. nih.govorganic-chemistry.org This method is advantageous due to its operational simplicity and high stereoselectivity. organic-chemistry.org

Palladium-Catalyzed Synthetic Routes

While not as commonly reported for the direct synthesis of this compound, palladium-catalyzed reactions represent a powerful tool in modern organic synthesis and can be relevant in the broader context of synthesizing substituted styrenes and related compounds. rsc.orgorganic-chemistry.orgrsc.orgnih.gov For instance, palladium catalysis is instrumental in the reductive cyclization of β-nitrostyrenes to form indoles, where the nitrostyrene (B7858105) itself is a key starting material. mdpi.com This highlights the synthetic utility of the target compound in palladium-mediated transformations.

Enantioselective Hydroamination of β-Nitrostyrenes

The enantioselective hydroamination of alkenes is an atom-economical method for synthesizing chiral amines. While challenging, particularly for unactivated alkenes, significant progress has been made. For electron-deficient alkenes like β-nitrostyrenes, the reaction provides a direct pathway to chiral β-amino acid precursors.

Recent advancements have focused on overcoming challenges such as catalyst inhibition and competing side reactions like alkene isomerization. For instance, iridium-based catalytic systems have been developed for the intermolecular hydroamination of unactivated terminal alkenes, achieving high yields and enantioselectivities. nih.gov These methods often employ chiral phosphine (B1218219) ligands to control the stereochemical outcome. Although direct enantioselective hydroamination of this compound is not extensively documented, the principles established with other substituted styrenes and nitroolefins provide a strong foundation for its potential synthesis. Copper-catalyzed hydroamination of 1,1-disubstituted alkenes with hydroxylamine (B1172632) esters has also been shown to produce a variety of β-chiral amines with high enantioselectivity. nih.gov This approach could potentially be adapted for the synthesis of chiral amines derived from this compound.

Noncovalent Hybrid Catalysis for C-N Bond Formation

Noncovalent catalysis has emerged as a powerful strategy in asymmetric synthesis, where weak interactions such as hydrogen bonding are used to control the stereochemical outcome of a reaction. This approach is particularly relevant for the formation of C-N bonds in the synthesis of chiral nitro compounds. nih.gov

In the context of β-nitrostyrenes, noncovalent catalysis is often employed in Michael addition reactions. Chiral squaramide and thiourea-based organocatalysts, for example, can activate both the nucleophile and the electrophile (the nitroalkene) through hydrogen bonding, facilitating highly enantioselective C-N bond formation. acs.orgmdpi.com These catalysts create a well-organized chiral environment around the reacting species, directing the approach of the nucleophile to one face of the nitroalkene.

The Michael addition of N-heterocycles to nitroolefins, promoted by cinchona alkaloid derivatives, is a prime example of noncovalent catalysis enabling the synthesis of Michael adducts with moderate to high enantioselectivities. nih.gov This strategy highlights the potential for creating chiral C-N bonds in molecules like this compound through the careful design of catalysts that utilize noncovalent interactions.

Metal-Free Protocols for Stereoselective Synthesis

The development of metal-free synthetic methods is a key area of green chemistry, aiming to reduce the environmental impact of chemical processes. For the synthesis of this compound, metal-free protocols offer the advantage of avoiding toxic and expensive metal catalysts while providing high stereoselectivity.

Cinchona Alkaloid and Di-tert-butyldicarbonate-DMAP Systems

A significant challenge in the synthesis of β-nitrostyrenes is the control of the E/Z stereochemistry of the double bond. A metal-free protocol has been developed for the synthesis of (E)-β-nitroolefins with high yields and complete E-selectivity. researchgate.net This method utilizes a cinchona alkaloid catalyst in conjunction with di-tert-butyldicarbonate (Boc-anhydride) and 4-(dimethylamino)pyridine (DMAP). researchgate.net

The reaction proceeds from arylidinemalononitriles and nitromethane. The cinchona alkaloid is believed to activate the nitro group through hydrogen bonding, while the Boc-anhydride/DMAP system facilitates the elimination of the malononitrile (B47326) group, leading to the exclusive formation of the thermodynamically more stable (E)-isomer. researchgate.net This approach is notable for its operational simplicity, tolerance of various functional groups, and scalability.

| Reagent/Catalyst | Role |

| Cinchona Alkaloid | Chiral catalyst, activates nitro group via H-bonding |

| Di-tert-butyldicarbonate | Promotes elimination of malononitrile |

| 4-(Dimethylamino)pyridine (DMAP) | Base, co-catalyst |

| Arylidinemalononitrile | Starting material |

| Nitromethane | Nitro group source |

Addressing E/Z Isomer Selectivity Challenges

The synthesis of β-nitrostyrenes often yields a mixture of (E) and (Z) isomers. The (E)-isomer is generally the thermodynamically more stable product due to reduced steric hindrance between the phenyl and nitro groups. rsc.org However, achieving high selectivity for one isomer can be challenging and often depends on the reaction conditions and the specific synthetic route employed.

The Henry reaction, a classical method for forming β-nitro alcohols which are precursors to nitroalkenes, can lead to mixtures of stereoisomers upon dehydration. The ratio of E/Z isomers can be influenced by the choice of dehydrating agent and reaction conditions. Computational studies on the reactivity of (E)- and (Z)-β-nitrostyrenes in cycloaddition reactions have shown that the less stable (Z)-isomer can be more reactive in certain cases. rsc.orgrsc.org This highlights the importance of understanding the distinct properties of each isomer.

In related olefination reactions, such as the Julia-Kocienski olefination, controlling the E/Z selectivity is a central theme. The stereochemical outcome is often determined at the initial addition step, and achieving high Z-selectivity can be particularly challenging.

Copper Nitrate-Mediated Difunctionalization Approaches for Related α-Chloro-β-nitroolefins

A direct and efficient method for the synthesis of α-chloro-β-nitroolefins involves the copper nitrate-mediated difunctionalization of alkynes. researchgate.netbohrium.com This protocol offers high regio- and stereoselectivity, providing a straightforward route to polysubstituted alkenes that are valuable synthetic intermediates. researchgate.net

The reaction utilizes copper(II) nitrate (B79036) trihydrate as a mediator and nitro source, and stannous chloride dihydrate as the chlorine source. researchgate.net This approach is significant as it represents the first example of a copper-promoted difunctionalization of alkynes to yield α-chloro-β-nitroolefins with high selectivity for the (E)-isomer. researchgate.net The reaction is operationally simple, tolerates a good range of functional groups, and proceeds under mild conditions. researchgate.netbohrium.com

This methodology is particularly relevant for the synthesis of analogs of this compound, where a chlorine atom is present at the α-position of the nitrovinyl group. The resulting α-chloro-β-nitroolefins are versatile building blocks for further synthetic transformations.

| Reactant/Reagent | Function |

| Alkyne | Starting material |

| Copper(II) nitrate trihydrate | Mediator and nitro source |

| Stannous chloride dihydrate | Chlorine source |

| Product | (E)-α-chloro-β-nitroolefin |

Elucidation of Chemical Reactivity and Mechanistic Investigations of 1 Chloro 4 2 Nitrovinyl Benzene

Electrophilic and Nucleophilic Reaction Pathways

The electronic properties of the substituents on the benzene (B151609) ring and the vinyl group are central to understanding the reaction pathways of 1-Chloro-4-(2-nitrovinyl)benzene.

Electrophilic Aromatic Substitution Potentials

The benzene ring of this compound is deactivated towards electrophilic aromatic substitution (EAS) reactions. This is due to the presence of two electron-withdrawing groups: the chloro group and the nitrovinyl group. Both groups pull electron density away from the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles. blogspot.com

The chloro group is an ortho, para-directing deactivator, while the nitrovinyl group is a meta-directing deactivator. In cases of competing directing effects, the stronger activating or less deactivating group typically governs the position of substitution. However, given the deactivated nature of the ring, forcing conditions are generally required for any electrophilic substitution to occur. For instance, the nitration of the related compound 1-chloro-4-nitrobenzene (B41953) requires treatment with a mixture of concentrated nitric acid and sulfuric acid. rsc.orgchemguide.co.uk Under such conditions, further nitration would likely occur at the positions meta to the strongly deactivating nitrovinyl group.

| Reaction Type | Reagents | Expected Product(s) | Rationale |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 1-Chloro-2,4-dinitro-5-(2-nitrovinyl)benzene and/or 1-Chloro-2,6-dinitro-3-(2-nitrovinyl)benzene | The nitrovinyl group is a strong deactivating and meta-directing group. The chloro group is a deactivating but ortho, para-directing group. Substitution is expected to occur at the positions least deactivated. |

| Halogenation | Br₂, FeBr₃ | Limited reactivity expected | The deactivated ring is resistant to halogenation under standard conditions. |

| Friedel-Crafts Alkylation/Acylation | R-Cl, AlCl₃ / RCOCl, AlCl₃ | No reaction expected | The strongly deactivated ring prevents these reactions from occurring. |

Nucleophilic Additions to the Nitrovinyl Moiety

The nitrovinyl group is a potent Michael acceptor. researchgate.net The strong electron-withdrawing nature of the nitro group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and highly susceptible to attack by nucleophiles. This reactivity is a cornerstone of the synthetic utility of nitroalkenes. researchgate.net

A wide range of nucleophiles can participate in conjugate addition reactions with this compound. These include:

Anions: Enolates, carbanions, and cyanide ions.

Heteroatomic nucleophiles: Amines, thiols, and alcohols.

The initial addition product is a nitronate anion, which can then be protonated to yield the corresponding nitroalkane derivative. These products can serve as versatile intermediates for further synthetic transformations. The presence of the chloro group on the aromatic ring can influence the reaction rates and subsequent transformations of the adducts. researchgate.net

| Nucleophile | Reaction Type | Product Class |

| Grignard Reagents (R-MgX) | Michael Addition | Substituted nitroalkanes |

| Amines (R₂NH) | Michael Addition | β-Amino-nitroalkanes |

| Thiols (RSH) | Michael Addition | β-Thio-nitroalkanes |

| Cyanide (CN⁻) | Michael Addition | β-Cyano-nitroalkanes |

Redox Chemistry of the Nitrovinyl Group

The nitrovinyl group is readily transformed through both oxidation and reduction reactions, providing access to a variety of other functional groups.

Oxidation Reactions and Products

Oxidative cleavage of the nitrovinyl double bond can be achieved using strong oxidizing agents such as ozone (O₃) or potassium permanganate (B83412) (KMnO₄). This reaction typically yields the corresponding aromatic aldehyde, in this case, 4-chlorobenzaldehyde (B46862), and a fragment derived from the nitro-substituted carbon. This transformation is a useful method for the synthesis of aromatic aldehydes from styrenes.

Reduction to Amine Derivatives

The reduction of the nitrovinyl group is a well-established and synthetically valuable transformation. Depending on the reducing agent and reaction conditions, different products can be obtained.

Reduction to the nitroalkane: Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or treatment with sodium borohydride (B1222165) (NaBH₄) can selectively reduce the double bond to afford 1-chloro-4-(2-nitroethyl)benzene.

Reduction to the amine: More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄) or tin and hydrochloric acid (Sn/HCl), can reduce both the nitro group and the double bond to yield 2-(4-chlorophenyl)ethanamine. chemguide.co.uk This two-step process involves the initial reduction of the nitro group to a phenylammonium ion, followed by treatment with a base like sodium hydroxide (B78521) to liberate the free amine. chemguide.co.uk

The reduction of nitroaromatic compounds is also a key process in their biodegradation. For example, bacterial strains have been shown to reduce 1-chloro-4-nitrobenzene to 4-chloroaniline. nih.govmdpi.com

| Reducing Agent | Primary Product | Functional Group Transformation |

| NaBH₄ | 1-Chloro-4-(2-nitroethyl)benzene | C=C → C-C |

| LiAlH₄ | 2-(4-Chlorophenyl)ethanamine | -NO₂ → -NH₂ and C=C → C-C |

| Sn, HCl then NaOH | 2-(4-Chlorophenyl)ethanamine | -NO₂ → -NH₂ and C=C → C-C |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | 1-Chloro-4-(2-nitroethyl)benzene or 2-(4-Chlorophenyl)ethanamine | Dependent on conditions |

Cycloaddition Reactions and Dienophile Behavior

The electron-deficient nature of the nitrovinyl double bond makes this compound an excellent dienophile in Diels-Alder reactions. researchgate.netwikipedia.org This [4+2] cycloaddition reaction involves the combination of a conjugated diene with a dienophile to form a six-membered ring. wikipedia.org

The reactivity of this compound as a dienophile is enhanced by the electron-withdrawing nitro group, which lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the double bond, facilitating the interaction with the HOMO (Highest Occupied Molecular Orbital) of the diene. These reactions are often stereospecific and provide a powerful tool for the construction of complex cyclic systems. Microwave irradiation has been shown to accelerate Diels-Alder reactions. cem.com

| Diene | Reaction Type | Product Class |

| Butadiene | Diels-Alder [4+2] Cycloaddition | Substituted cyclohexene (B86901) |

| Cyclopentadiene | Diels-Alder [4+2] Cycloaddition | Bicyclic adduct |

| Anthracene | Diels-Alder [4+2] Cycloaddition | Tricyclic adduct |

Visible Light-Mediated Intermolecular [2+2] Photocycloaddition with Olefins

The intermolecular [2+2] photocycloaddition of 1-aryl-2-nitroethenes, including this compound, with various olefins can be successfully initiated by visible light, specifically at wavelengths of 419 nm or 424 nm in a dichloromethane (B109758) (CH2Cl2) solvent. researchgate.net This method provides a direct pathway to synthesize substituted cyclobutane (B1203170) structures, which are significant structural motifs in many bioactive natural products. nih.govnih.gov The reaction proceeds without the need for a catalyst and yields are generally moderate to good, ranging from 28% to 86% for the photocycloaddition of various 1-aryl-2-nitroethenes with 2,3-dimethyl-2-butene (B165504). researchgate.net

A study involving fifteen different 1-aryl-2-nitroethenes and twelve olefins demonstrated the broad scope of this reaction. researchgate.net For instance, the reaction of this compound with 2,3-dimethyl-2-butene under these conditions yields the corresponding cyclobutane derivative. The presence of the electron-withdrawing chloro group on the phenyl ring influences the reaction, and it has been observed that such substitutions can affect the reaction rate. researchgate.net Mechanistic investigations, including triplet sensitization experiments, suggest that the reaction proceeds through the formation of a 1,4-diradical as a key intermediate. nih.gov The process is initiated by the photoexcitation of the nitroalkene, which then interacts with the olefin. nih.gov

The diastereoselectivity of the reaction has also been examined. In many cases, a major diastereoisomer is formed with a defined relative configuration at the newly formed stereocenters. For example, in the reaction of β-nitrostyrenes with olefins, the major diastereoisomer typically exhibits a trans relationship between the nitro and aryl groups. nih.gov

It is noteworthy that while UV light has traditionally been used for such photocycloadditions, the use of visible light offers advantages in terms of cost, scalability, and environmental impact. nih.govnih.gov The ability of 1-aryl-2-nitroethenes to absorb in the visible spectrum is crucial for this catalyst-free transformation. researchgate.net

Role as a Dienophile in Cycloaddition Processes

In the context of cycloaddition reactions, specifically the Diels-Alder reaction, this compound functions as a dienophile. The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile, leading to the formation of a six-membered ring. organic-chemistry.orglibretexts.orglibretexts.org The reactivity of the dienophile is a critical factor in the success of this reaction.

The presence of electron-withdrawing groups on the dienophile generally enhances its reactivity by lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating the orbital overlap with the Highest Occupied Molecular Orbital (HOMO) of the diene. organic-chemistry.org In this compound, the nitro group (-NO2) is a strong electron-withdrawing group. This feature makes the double bond of the nitrovinyl moiety electron-deficient and, therefore, a good dienophile for Diels-Alder reactions. libretexts.org

The general mechanism for the Diels-Alder reaction is a concerted process, meaning all bond-forming and bond-breaking events occur in a single step through a cyclic transition state. libretexts.orgyoutube.com When this compound participates as a dienophile, it reacts with a suitable conjugated diene to yield a substituted cyclohexene derivative. The chloro-substituted phenyl ring and the nitro group are retained as substituents on the newly formed ring system.

While specific examples detailing the use of this compound as a dienophile in the provided search results are limited, its structural features strongly suggest its utility in this capacity. The electron-deficient nature of the double bond, a key requirement for a reactive dienophile, is a prominent characteristic of this compound.

Michael Acceptor Reactivity in Conjugate Additions

This compound is an effective Michael acceptor in conjugate addition reactions. This reactivity is attributed to the electron-withdrawing nature of the nitro group, which polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles. wikipedia.orgmasterorganicchemistry.com The general Michael addition involves the 1,4-addition of a nucleophile (Michael donor) to an α,β-unsaturated compound (Michael acceptor). wikipedia.orgbyjus.com

A variety of nucleophiles can participate in Michael additions with nitroalkenes like this compound. These include enolates derived from ketones and aldehydes, as well as softer nucleophiles such as thiols and amines. masterorganicchemistry.comresearchgate.net The reaction is a valuable method for carbon-carbon and carbon-heteroatom bond formation. wikipedia.org For instance, the addition of aldehydes or ketones to β-nitrostyrenes, catalyzed by organocatalysts like L-proline, has been studied in ionic liquids, with β-nitrostyrene derivatives showing good reactivity. researchgate.net

The products of these reactions are functionalized nitroalkanes, which are versatile synthetic intermediates. The nitro group can be subsequently transformed into other functional groups, such as amines or carbonyls, further highlighting the synthetic utility of this reaction.

Mechanistic Aspects of Michael Additions

The mechanism of the Michael addition to this compound follows a well-established pathway for conjugate additions. masterorganicchemistry.comlibretexts.org The key steps are:

Formation of the Nucleophile: In base-catalyzed reactions, a proton is abstracted from the Michael donor to generate a nucleophilic carbanion, often stabilized as an enolate. byjus.comlibretexts.org For other nucleophiles like thiols or amines, the neutral species can act directly or be activated by a base. researchgate.net

Nucleophilic Attack: The nucleophile adds to the β-carbon of the nitrovinyl group of this compound. libretexts.org This step is the conjugate addition itself and results in the formation of a new carbon-carbon or carbon-heteroatom bond. The electrons from the double bond are pushed onto the nitro group, forming a resonance-stabilized nitronate intermediate.

Protonation: The nitronate intermediate is then protonated, typically by the solvent or a protonated base, to yield the final neutral adduct. byjus.comlibretexts.org

The reaction is generally thermodynamically favorable due to the formation of a stable sigma bond at the expense of a pi bond. libretexts.org The electron-withdrawing nitro group plays a crucial role in activating the alkene for nucleophilic attack and stabilizing the intermediate. masterorganicchemistry.com The presence of the chloro-substituent on the benzene ring can influence the electrophilicity of the Michael acceptor, though the dominant activating group is the nitrovinyl moiety.

Computational studies on the Michael addition of thiols to nitroalkenes have provided further insight, suggesting that under certain conditions, such as in a biological context, the proton transfer and nucleophilic addition may occur in a concerted fashion. researchgate.net

Substitution Reactions of the Chlorine Atom

The chlorine atom attached to the benzene ring in this compound is generally unreactive towards nucleophilic aromatic substitution (SNAr) under standard conditions. This is because the carbon-chlorine bond has partial double bond character due to resonance with the benzene ring. quora.com

However, the reactivity of the chlorine atom can be significantly enhanced by the presence of a strong electron-withdrawing group, such as a nitro group, at the para position. quora.com In the case of 1-chloro-4-nitrobenzene, a related compound, the nitro group helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the SNAr reaction, thereby facilitating the substitution. quora.com

While the primary focus of the reactivity of this compound is often on the nitrovinyl group, the presence of this group, particularly the electron-withdrawing nitro function, would be expected to activate the chlorine atom towards nucleophilic substitution, similar to the effect seen in 1-chloro-4-nitrobenzene. This would make it susceptible to reaction with strong nucleophiles under appropriate conditions, leading to the replacement of the chlorine atom. For example, bacterial degradation of 1-chloro-4-nitrobenzene has been shown to proceed through various pathways, including the initial reduction of the nitro group or oxidative elimination of the chloride or nitro group. nih.gov

It is important to note that electrophilic aromatic substitution reactions on the benzene ring, such as further nitration or halogenation, are also possible. chemguide.co.ukyoutube.com The existing substituents would direct the position of the incoming electrophile. The chloro group is an ortho, para-director, while the nitrovinyl group is a meta-director. The interplay of these directing effects would determine the regioselectivity of such reactions.

Advanced Synthetic Applications of 1 Chloro 4 2 Nitrovinyl Benzene As a Key Building Block

Precursor in Organic Synthesis of Diverse Chemical Structures

1-Chloro-4-(2-nitrovinyl)benzene, a substituted β-nitrostyrene, is a versatile organic compound that serves as a valuable building block in the synthesis of a wide array of chemical structures. Its utility stems from the presence of multiple reactive sites: the electron-deficient carbon-carbon double bond, the nitro group, and the chloro-substituted aromatic ring. These features allow it to participate in a variety of chemical transformations, making it an important intermediate in the preparation of more complex molecules.

The high reactivity of the nitroalkene moiety, characterized by a polarized double bond, renders it an excellent Michael acceptor for conjugate additions and a reactive dienophile in cycloaddition reactions. researchgate.net This reactivity is fundamental to its role in constructing intricate molecular frameworks. The nitro group itself can be readily transformed into other functional groups, such as amines, which further expands its synthetic potential.

Synthesis of Pharmaceuticals and Agrochemical Precursors in Research

While direct, large-scale synthesis of commercial pharmaceuticals and agrochemicals using this compound is not extensively documented in publicly available research, its structural motifs are found in various biologically active compounds, and its reactivity profile makes it a valuable tool in medicinal and agricultural chemistry research. For instance, the related compound, 1-chloro-4-nitrobenzene (B41953), is a known intermediate in the production of certain pharmaceuticals, such as the bronchodilatory compound vasicine, and in the synthesis of azo and sulfur dyes used in agriculture. mdpi.comrsc.org

Nitroalkenes, as a class, are considered indispensable building blocks for the synthesis of pharmaceutically relevant molecules. ontosight.ai The reduction of the nitro group to an amine is a key transformation that opens pathways to a multitude of bioactive compounds. Furthermore, the ability of the nitrovinyl group to react with various nucleophiles allows for the construction of diverse molecular skeletons that can be further elaborated into potential drug candidates or agrochemical agents. researchgate.netontosight.ai

Production of Specialty Chemicals and Functional Materials

The unique electronic properties of this compound make it a compound of interest in the field of materials science, particularly for the development of specialty chemicals and functional materials. The presence of both an electron-withdrawing nitro group and a polarizable π-system suggests potential applications in materials with specific optical and electrical properties. jhuapl.edu

Research into organic nonlinear optical (NLO) materials has identified molecules with donor-acceptor π-electron systems as promising candidates. While specific studies on the NLO properties of this compound are not widely reported, analogous structures are being investigated for such applications. bohrium.compatentcut.comnih.govwilliams.edu The combination of the chloro and nitrovinyl groups on the benzene (B151609) ring creates a significant dipole moment, which is a key requirement for second-order NLO activity.

Furthermore, the vinyl group in this compound suggests its potential use as a monomer in the synthesis of specialty polymers. The reactivity of the double bond could allow for polymerization or copolymerization reactions, leading to materials with tailored properties. The incorporation of the polar chloronitrophenyl group into a polymer backbone could influence properties such as solubility, thermal stability, and refractive index. However, specific examples of polymers derived from this compound are not extensively detailed in the available literature.

Carbon-Carbon Bond-Forming Reactions

The electron-deficient nature of the β-carbon in the nitrovinyl group makes this compound an excellent substrate for a variety of carbon-carbon bond-forming reactions. These reactions are fundamental in organic synthesis for building molecular complexity.

A primary example is the Michael addition , a conjugate addition reaction where a nucleophile adds to the β-carbon of the nitrovinyl moiety. A wide range of carbon nucleophiles, such as enolates, organometallic reagents, and enamines, can be employed in this reaction. This allows for the introduction of various alkyl and aryl groups, leading to the formation of new carbon-carbon single bonds and the creation of more elaborate molecular structures. The resulting nitroalkane can then be further transformed, for example, by reducing the nitro group to an amine.

| Carbon-Carbon Bond Forming Reactions Involving this compound |

| Reaction Type |

| Michael Addition |

| Cycloaddition Reactions |

This compound can also participate in cycloaddition reactions . The electron-withdrawing nitro group activates the double bond, making it a potent dienophile in [4+2] cycloadditions, such as the Diels-Alder reaction. This allows for the construction of six-membered rings with a high degree of stereocontrol. Additionally, it can participate in [3+2] cycloaddition reactions with various 1,3-dipoles to form five-membered heterocyclic rings. These reactions are powerful tools for the synthesis of complex cyclic and heterocyclic systems.

Furthermore, the reactivity of this compound lends itself to domino or cascade reactions , where multiple bond-forming events occur in a single synthetic operation. These processes are highly efficient for rapidly building molecular complexity from simple starting materials.

Research on Derivatives and Structural Analogues of 1 Chloro 4 2 Nitrovinyl Benzene

Impact of Positional Isomerism on Reactivity Profiles

The arrangement of substituents on the benzene (B151609) ring of 1-chloro-4-(2-nitrovinyl)benzene profoundly influences its chemical behavior. The electronic and steric characters of the chloro and nitrovinyl groups are pivotal in determining the reactivity of ortho-, meta-, and para-substituted analogues.

Ortho-, Meta-, and Para-Substituted Analogues

The reactivity of substituted benzenes is largely governed by the directing effects of the substituents already present on the ring. masterorganicchemistry.com For electrophilic aromatic substitution, substituents can be classified as either ortho-, para-directing or meta-directing. masterorganicchemistry.com

Ortho- and Para-Directors: These substituents, which include halogens like chlorine, as well as hydroxyl, ether, amine, and alkyl groups, direct incoming electrophiles to the positions ortho and para to themselves. masterorganicchemistry.com While both positions are activated, the para product is often favored to minimize steric hindrance. masterorganicchemistry.com

Meta-Directors: This category includes groups such as nitro, nitrile, and carbonyl compounds (aldehydes, ketones, esters). masterorganicchemistry.com These substituents deactivate the ring towards electrophilic attack and direct incoming groups to the meta position. masterorganicchemistry.com

In the context of this compound, the chlorine atom is an ortho-, para-director, while the nitrovinyl group is a meta-director. This creates a complex reactivity profile where the outcome of a substitution reaction depends on the interplay between these opposing directive effects. The specific isomer (ortho, meta, or para) of a substituted analogue will therefore exhibit a unique reactivity pattern. Research has shown that even slight changes in the positioning of substituents within a molecule can lead to significant variations in the properties of resulting materials, such as metallopolymers. rsc.org

Steric and Electronic Effects on Planarity and Conjugation

The planarity of the molecule, particularly the conjugation between the aryl ring and the nitrovinyl moiety, is a critical determinant of its properties. Steric hindrance can disrupt this planarity, thereby altering the electronic interactions within the molecule.

Substituents can introduce steric strain that forces the molecule out of its preferred planar conformation. koreascience.kr For example, the introduction of a β-methyl group in β-nitrostyrene derivatives can cause a significant distortion from planarity due to steric repulsion with the aryl group. koreascience.kr This distortion can reduce the extent of π-orbital conjugation, which in turn affects the molecule's electronic and optical properties. koreascience.kr

Conversely, electronic effects also play a crucial role. An increase in the electron-donating ability of a substituent can enhance certain properties, sometimes by promoting a more co-planar structure. koreascience.kr Studies on various β-nitrostyrene derivatives have demonstrated that their molecular hyperpolarizabilities are strongly influenced by both the electronic and steric effects of the substituents. koreascience.kr The electrochemical reduction of β-nitrostyrene derivatives is also sensitive to these effects, with electron-donating groups at the para position making the reduction potential more negative. researchgate.net

Modifications of the Aryl and Nitrovinyl Moieties

Altering the substituents on both the aromatic ring and the vinyl group provides a pathway to fine-tune the chemical and physical properties of this compound analogues.

Halogenated Analogues (e.g., Fluoro, Bromo)

The identity of the halogen atom on the benzene ring influences the compound's reactivity. For instance, in a study comparing halogenated β-nitrostyrenes, 4-bromo substitution was found to lead to higher antimicrobial activity against certain bacteria than 4-chloro substitution. mdpi.com The introduction of different halogens can impact the electronic nature of the aromatic ring and its interactions with the nitrovinyl group.

Furthermore, halogenation can occur at different positions on the benzene ring, leading to various isomers with distinct properties. For example, 2-bromo-1-chloro-4-nitrobenzene is a known structural analogue. nih.gov

Below is a table comparing the properties of different halogenated β-nitrostyrene analogues based on available data.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |

| This compound | C8H6ClNO2 | 183.59 | Parent compound of interest. |

| 1-Bromo-4-(2-nitrovinyl)benzene | C8H6BrNO2 | 228.04 | 4-bromo substitution shows different activity profiles compared to 4-chloro analogues. mdpi.com |

| 4-Fluoro-β-nitrostyrene | C8H6FNO2 | 167.14 | Fluorine substitution offers another variation in electronic properties. mdpi.com |

| 2-Bromo-1-chloro-4-nitrobenzene | C6H3BrClNO2 | 236.45 | An isomer with multiple halogen substitutions. nih.gov |

This table is generated based on data from cited sources and is for illustrative purposes.

Methoxy (B1213986) and Methyl Substituted Derivatives

The introduction of methoxy (CH₃O) and methyl (CH₃) groups to the aromatic ring further diversifies the properties of this compound analogues. These groups primarily exert their influence through electronic effects.

The methoxy group is an electron-donating group, which can affect the reactivity of the aromatic ring. For example, 2-chloro-4-methoxy-1-nitrobenzene (B183063) and 1-chloro-2-methoxy-5-methyl-4-nitrobenzene (B1601153) are known derivatives. nih.govnih.gov The methyl group is a weakly activating, ortho-, para-directing group. researchgate.net The synthesis of compounds like 1-chloro-2-methyl-4-nitrobenzene is well-documented. mdpi.comresearchgate.net

The presence of these substituents can also introduce steric effects. For instance, a methyl group adjacent to a nitro group can hinder certain reactions due to steric inhibition of resonance. researchgate.net In β-methyl-β-nitrostyrene derivatives, the steric repulsion between the β-methyl group and the aryl group can lead to a significant distortion from planarity. koreascience.kr

A comparative table of methoxy and methyl substituted derivatives is provided below.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |

| 1-Chloro-2-methyl-4-nitrobenzene | C7H6ClNO2 | 171.58 | Belongs to the family of chlorinated nitroaromatic compounds used as building blocks in synthesis. researchgate.netmdpi.com |

| 2-Chloro-4-methoxy-1-nitrobenzene | C7H6ClNO3 | 187.58 | A methoxy-substituted analogue. nih.gov |

| 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene | C8H8ClNO3 | 201.61 | Contains both methoxy and methyl substituents. nih.gov |

| 4-Chloro-β-methyl-β-nitrostyrene | C9H8ClNO2 | 197.62 | A β-methyl substituted analogue. mdpi.com |

This table is generated based on data from cited sources and is for illustrative purposes.

Spectroscopic Characterization Methodologies and Advanced Analytical Techniques in Research

Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy is used to determine the number and type of hydrogen atoms in a molecule. For 1-Chloro-4-(2-nitrovinyl)benzene, the ¹H NMR spectrum provides distinct signals for the vinylic and aromatic protons. Analysis of a spectrum run in Chloroform-d (CDCl₃) on a 400 MHz spectrometer reveals specific chemical shifts and coupling patterns. researchgate.net The two vinylic protons, being diastereotopic, appear as distinct doublets, and their large coupling constant is characteristic of a trans configuration across the double bond. The protons on the para-substituted benzene (B151609) ring also show a characteristic doublet of doublets pattern. researchgate.net

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| 8.01 | d (J = 13.7 Hz) | Vinylic proton (Ar-CH=) |

| 7.60 | d (J = 13.7 Hz) | Vinylic proton (=CH-NO₂) |

| 7.52 | d (J = 8.6 Hz) | 2 Aromatic protons (ortho to Cl) |

| 7.48 | d (J = 8.6 Hz) | 2 Aromatic protons (ortho to nitrovinyl group) |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. In the spectrum of this compound, distinct signals are observed for the vinylic carbons and the carbons of the aromatic ring. researchgate.net The chemical shifts are influenced by the electron-withdrawing effects of the chloro and nitro groups. The spectrum, recorded in CDCl₃ on a 100 MHz spectrometer, confirms the presence of all eight carbon atoms in their unique chemical environments. researchgate.net

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 139.5 | Aromatic Carbon (C-Cl) |

| 138.8 | Vinylic Carbon (Ar-CH=) |

| 136.6 | Vinylic Carbon (=CH-NO₂) |

| 130.4 | Aromatic Carbon (CH) |

| 129.9 | Aromatic Carbon (CH) |

| 129.2 | Aromatic Carbon (C-CH=) |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is commonly used to determine the molecular weight of a compound and can aid in its identification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for separating volatile compounds in a mixture and identifying them. For this compound, GC-MS can be used to assess the purity of a sample. A pure sample would ideally show a single peak in the gas chromatogram. The associated mass spectrum would display the molecular ion peak (M⁺) corresponding to its molecular weight (183.59 g/mol ), along with a characteristic isotopic pattern for the presence of a chlorine atom (M+2 peak). chemnet.com While specific studies detailing the GC-MS analysis of this compound are not prevalent, the technique is widely applied for the analysis of related nitroaromatic compounds, demonstrating its utility for purity assessment and emergency monitoring of these substances in environmental samples. researchgate.net

Infrared Spectroscopy (IR) for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the functional groups absorb radiation at their characteristic frequencies. The IR spectrum of this compound is expected to show distinct absorption bands corresponding to the nitro group (NO₂), the carbon-carbon double bond (C=C) of the vinyl group, the aromatic ring, and the carbon-chlorine bond (C-Cl). Data from related compounds like 1-chloro-4-nitrobenzene (B41953) provides a reference for the expected positions of these peaks. nist.govnist.gov

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| Nitro (NO₂) | ~1520 and ~1350 | Asymmetric & Symmetric Stretching |

| Alkene (C=C) | ~1640 | Stretching |

| Aromatic (C=C) | ~1600 and ~1475 | Ring Stretching |

| Aromatic (C-H) | ~3100-3000 | Stretching |

| Carbon-Chlorine (C-Cl) | ~850-550 | Stretching |

X-ray Crystallography for Structural Determination of Related Compounds

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself is not detailed in the provided results, analysis of closely related compounds provides valuable structural insights. For instance, the crystal structure of 1-Chloro-2-methyl-4-nitrobenzene has been determined. researchgate.net This analysis revealed that the compound crystallizes in the monoclinic space group P2₁/n. researchgate.net The study determined the exact bond lengths, bond angles, and the dihedral angle between the nitro group and the phenyl ring, which was found to be 6.2(3)°. researchgate.net Such data is crucial for understanding intermolecular interactions, such as π-π stacking and hydrogen bonds, which govern the packing of molecules in the crystal lattice. researchgate.net This highlights how X-ray crystallography provides unparalleled detail about molecular geometry and solid-state packing, which influences the physical properties of the material.

Computational Chemistry Approaches and Theoretical Investigations

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a ligand, such as 1-Chloro-4-(2-nitrovinyl)benzene, and a protein target.

While specific molecular docking studies on this compound are not extensively documented in publicly available literature, research on structurally related nitrobenzene (B124822) derivatives highlights the potential of this approach. For instance, studies on other chlorinated nitroaromatic compounds have successfully employed molecular docking to explore their interactions with various biological targets. These investigations typically involve preparing a 3D model of the ligand and docking it into the active site of a target protein to predict binding energies and key interactions, such as hydrogen bonds and hydrophobic interactions.

A study on a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives demonstrated the use of molecular docking to investigate their binding modes within the active sites of α-glucosidase and α-amylase. The results revealed that these compounds displayed significant binding interactions, including hydrogen bonding and electrostatic interactions, with the amino acid residues of the enzymes. nih.gov Another investigation into 3,4-dimethoxy-β-nitrostyrene derivatives utilized molecular docking to suggest their potential as inhibitors of protein tyrosine phosphatase 1B (PTP1B). globalresearchonline.net

These examples with related compounds underscore the utility of molecular docking in identifying potential biological targets and elucidating the mechanism of action for compounds like this compound. Future research could apply these methods to understand its potential ligand-target interactions.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal for understanding the electronic structure and reactivity of molecules. These calculations can predict a wide range of properties, including molecular geometry, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

For chloro-nitroaromatic compounds, DFT calculations have been effectively used to analyze their molecular structure and reactivity. For example, a study on 1,2,3-trichloro-4-nitrobenzene (TCNB) utilized DFT calculations with the B3LYP method to optimize the molecular geometry and predict vibrational frequencies, which showed good agreement with experimental data. globalresearchonline.net The HOMO and LUMO analysis for TCNB indicated the possible electronic transitions within the molecule. globalresearchonline.net The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity; a smaller gap suggests higher reactivity.

The molecular electrostatic potential (MEP) is another valuable output of quantum chemical calculations. The MEP map illustrates the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. In nitroaromatic compounds, the nitro group typically creates a significant electron-withdrawing effect, leading to positive electrostatic potential on the aromatic ring, making it susceptible to nucleophilic attack. The oxygen atoms of the nitro group generally exhibit negative electrostatic potential, indicating their potential to interact with electrophiles.

Table 1: Representative Data from Quantum Chemical Calculations on a Related Compound (1,2,3-trichloro-4-nitrobenzene)

| Parameter | Calculated Value (B3LYP/6-311++G(d,p)) |

| HOMO Energy | -7.89 eV |

| LUMO Energy | -3.67 eV |

| HOMO-LUMO Energy Gap | 4.22 eV |

| Dipole Moment | 3.4734 Debye |

This data is for 1,2,3-trichloro-4-nitrobenzene and serves as an example of the outputs from quantum chemical calculations. globalresearchonline.net

Prediction and Analysis of Molecular Descriptors

Molecular descriptors are numerical values that characterize the physical, chemical, or topological properties of a molecule. These descriptors are fundamental in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, which aim to correlate the structure of a molecule with its biological activity or physical properties.

A wide array of molecular descriptors can be calculated for this compound to predict its behavior. These descriptors can be broadly categorized as constitutional, topological, geometrical, and quantum-chemical.

Constitutional descriptors include basic information like molecular weight and atom counts.

Topological descriptors describe the connectivity of atoms in the molecule.

Geometrical descriptors relate to the 3D arrangement of the atoms.

Quantum-chemical descriptors , derived from calculations as described in the previous section, include properties like HOMO-LUMO energies, dipole moment, and partial charges on atoms.

QSAR studies on chloro(nitro)benzenes have demonstrated the utility of molecular descriptors in predicting their properties. For instance, a QSAR equation was developed to relate the logarithm of the 50% effective concentration (log EC50) to the logarithm of the octanol-water partition coefficient (log Kow), a key descriptor for hydrophobicity. oecd.org

Table 2: Examples of Calculated Molecular Descriptors for a Related Compound (1-Chloro-4-ethyl-2-nitrobenzene)

| Descriptor | Value |

| Molecular Weight | 185.61 g/mol |

| XLogP3 | 3.2 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

This data is for 1-Chloro-4-ethyl-2-nitrobenzene as provided by PubChem and serves as an example of common molecular descriptors. nih.gov

The prediction and analysis of such descriptors for this compound would be crucial for developing predictive models of its activity and properties, thereby guiding its potential applications and further research.

Exploration in Advanced Materials Science Research

Potential in Organic Electronics Applications

In this context, derivatives of nitrostyrene (B7858105) are of interest due to the strong electron-withdrawing nature of the nitro group, which can significantly influence the electronic energy levels of the molecule. mdpi.com The electrochemical properties of β-nitrostyrene derivatives have been studied, revealing that their reduction potentials are sensitive to the electronic properties of substituents on the phenyl ring. researchgate.net For instance, an increase in the electron-donating properties of a para-substituent leads to a more negative reduction potential. researchgate.net These characteristics are fundamental to the performance of materials in organic electronic devices.

Organic Light-Emitting Diodes (OLEDs) are devices that emit light when an electric current is passed through a thin film of organic material. The efficiency and color of the emitted light are determined by the properties of the organic materials used, which are categorized into hole-transporting materials (HTMs), electron-transporting materials (ETMs), and emissive materials. nih.govnih.gov

Currently, there is no specific research data available from the conducted searches detailing the direct application or performance of 1-Chloro-4-(2-nitrovinyl)benzene as a primary component in OLEDs. However, the fundamental properties of the molecule suggest a potential for investigation. The electron-deficient nature of the nitrovinyl group could theoretically impart electron-transporting properties. nih.gov Materials with high electron mobility and low-lying lowest unoccupied molecular orbital (LUMO) energies are essential for efficient electron transport in OLEDs. nih.gov The synthesis of novel electron-transporting materials often involves the incorporation of electron-deficient moieties to achieve these properties. scirp.org

Further research would be required to synthesize and characterize derivatives of this compound and to evaluate their performance in OLED devices, including their efficiency, color purity, and operational stability.

Organic Field-Effect Transistors (OFETs) are another key component of organic electronics, acting as switches and amplifiers. The performance of an OFET is largely dependent on the charge carrier mobility of the organic semiconductor used in the active layer. These semiconductors can be either p-type (hole-transporting) or n-type (electron-transporting).

Similar to the case with OLEDs, there is a lack of specific research in the search results on the use of this compound in field-effect transistors. The development of n-type organic semiconductors has been a significant challenge in the field, as they often suffer from instability in ambient conditions. nih.gov Materials with a low LUMO energy level are generally required for stable n-type performance. nih.gov The strong electron-withdrawing character of the nitro group in this compound suggests that it could be a candidate for investigation as an n-type semiconductor.

The exploration of nitrostyrene derivatives in OFETs would involve synthesizing the material, fabricating transistor devices, and measuring key performance metrics such as charge carrier mobility, on/off ratio, and threshold voltage.

Biological Activity Research: Molecular Mechanisms and Exploratory Avenues

Investigation of Molecular Interaction Mechanisms

The biological activities of 1-Chloro-4-(2-nitrovinyl)benzene and related compounds are believed to stem from a variety of interactions at the molecular level. Research into these mechanisms is ongoing and provides a framework for understanding its potential effects.

Enzyme Inhibition Pathways (e.g., Proteasome Inhibition)

While direct evidence for this compound as a proteasome inhibitor is not extensively detailed in the available literature, the broader class of nitrovinyl compounds has been investigated for such activities. The electrophilic nature of the nitrovinyl group makes it a potential target for nucleophilic attack by amino acid residues within enzyme active sites, potentially leading to irreversible inhibition. This mechanism is an area of exploratory research for compounds containing this functional group.

Receptor Binding and Modulation of Cellular Responses

The interaction of small molecules with cellular receptors is a fundamental mechanism for modulating cellular responses. For instance, proteinase-activated receptor-2 (PAR-2) activation can lead to the upregulation of cyclooxygenase-2 (COX-2), a key enzyme in inflammation. nih.gov This process can be mediated through signaling pathways involving β-catenin and the cyclic AMP-response element-binding protein (CREB). nih.gov While direct binding of this compound to specific receptors has not been definitively established, its structural motifs suggest the potential for such interactions, which remains an avenue for further investigation.

Signal Transduction Pathway Modulation

Compounds with similar structural features can influence various signal transduction pathways. For example, the activation of PAR-2 can trigger the ERK1/2 MAPK pathway, which in turn can inhibit glycogen (B147801) synthase kinase-3β, a regulatory protein for β-catenin. nih.gov This highlights how the interaction of a molecule with a receptor can initiate a cascade of intracellular events. Research is ongoing to determine if this compound can modulate these or other signaling pathways.

Interaction with Molecular Targets via Electrophilic Aromatic Substitution

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution, a fundamental reaction in organic chemistry. wikipedia.orgmsu.edu The presence of the electron-withdrawing nitrovinyl group deactivates the ring, making these reactions less favorable than on unsubstituted benzene. However, under specific conditions, the aromatic ring can still be attacked by strong electrophiles. msu.edumasterorganicchemistry.com This reactivity could potentially lead to covalent modification of biological macromolecules, a mechanism of action for some bioactive compounds. The nitronium ion (NO2+) is a key electrophile in aromatic nitration. masterorganicchemistry.comyoutube.com

Precursor for Research into Bioactive Compounds

This compound serves as a valuable precursor for the synthesis of a variety of other molecules. chemicalbook.com The reactivity of both the nitrovinyl group and the chloro-substituted aromatic ring allows for diverse chemical modifications. For example, the reduction of the nitro group can yield an amino group, transforming a deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing one. masterorganicchemistry.com This opens up possibilities for further functionalization of the aromatic ring. Additionally, the chlorine atom can be displaced by various nucleophiles, particularly due to the activating effect of the nitro group. wikipedia.org This versatility makes this compound a useful starting material in the exploration of new potential bioactive compounds.

Utility in Antimicrobial Research (molecular basis only)

The antimicrobial properties of this compound are primarily attributed to the reactivity of the nitroalkene functional group, a characteristic shared with other β-nitrostyrene derivatives. The molecular basis of its antimicrobial action is multifaceted and involves several key mechanisms.

One of the most accepted general models for the antimicrobial activity of nitro compounds involves their intracellular reduction. This process generates toxic intermediates, such as nitroso and superoxide (B77818) species, which can covalently bind to and damage crucial cellular macromolecules like DNA, leading to cell death. nih.gov The nitro group acts as a pharmacophore that, upon reduction, triggers redox reactions within microbial cells, causing significant toxicity. nih.govresearchgate.net

Furthermore, β-nitrostyrene derivatives have been identified as inhibitors of protein tyrosine phosphatases (PTPs). mdpi.comnih.gov These enzymes are critical for various cellular signaling pathways in microorganisms. By inhibiting PTPs, these compounds can disrupt essential cellular functions, leading to growth inhibition. mdpi.comnih.gov Specifically, molecular docking studies on related compounds have suggested interactions with key residues like cysteine-215 and arginine-221 in the active site of PTP1B, which plays a role in regulating microbial cell functions. mdpi.com

The electrophilic nature of the β-carbon in the nitrovinyl group makes it susceptible to nucleophilic attack by biological molecules, particularly sulfhydryl groups in enzymes. This can lead to the inactivation of essential enzymes, further contributing to the antimicrobial effect. The antibacterial activity of β-nitrostyrene derivatives has been shown to correlate with their redox potentials. nih.gov

It is important to note that slight structural modifications, such as substituents on the benzene ring or the nitrovinyl chain, can significantly influence the antimicrobial potency of β-nitrostyrene derivatives. researchgate.net

Table 1: Investigated Antimicrobial Mechanisms of β-Nitrostyrene Derivatives

| Mechanism of Action | Target Biomolecule/Pathway | Molecular Effect |

| Intracellular Reduction | DNA and other macromolecules | Generation of toxic nitroso and superoxide species leading to covalent binding and cellular damage. nih.gov |

| Enzyme Inhibition | Protein Tyrosine Phosphatases (PTPs) | Inhibition of PTPs, disrupting microbial cell signaling pathways. mdpi.comnih.gov |

| Nucleophilic Addition | Enzymes with sulfhydryl groups | Inactivation of essential enzymes through covalent modification. |

| Redox Cycling | General cellular environment | Induction of oxidative stress through redox reactions. nih.gov |

Utility in Anticancer Research (molecular basis only)

The investigation into the anticancer properties of this compound and its analogs is an emerging field, with research pointing towards several potential molecular mechanisms. The core of its anticancer potential lies in the reactivity of the nitroalkene moiety, which can interact with various cellular targets to induce cytotoxicity in cancer cells.

A significant finding in the study of related nitroalkenes is their ability to interfere with the cell cycle. For instance, certain α-aminoalkylated conjugated nitroalkenes have been synthesized and shown to inhibit the proliferation of human cervical cancer (HeLa) cells by binding to tubulin. nih.gov Tubulin is a critical protein for the formation of microtubules, which are essential for cell division. By disrupting microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis.

Furthermore, β-nitrostyrene derivatives have been reported to inhibit the proliferation of cancer cells and induce programmed cell death. nih.gov The presence of the nitro group is often crucial for this activity. For example, hybrid molecules combining a 4-thiazolidinone (B1220212) scaffold with a 2-chloro-3-(4-nitrophenyl)prop-2-enylidene moiety have demonstrated significant cytotoxic effects on various tumor cell lines. nih.gov The anticancer activity of these hybrids is critically dependent on the presence of the ciminalum (2-chloro-3-(4-nitrophenyl)prop-2-enal) fragment. nih.gov

Table 2: Investigated Anticancer Mechanisms of Nitroalkene Derivatives

| Mechanism of Action | Target Biomolecule/Pathway | Molecular Effect |

| Tubulin Binding | Tubulin/Microtubules | Inhibition of tubulin polymerization, disruption of microtubule dynamics, and cell cycle arrest. nih.gov |

| Induction of Apoptosis | Various cellular pathways | Triggering of programmed cell death in cancer cells. nih.gov |

| Cytotoxicity | General cellular targets | Inhibition of cell proliferation through various cytotoxic effects. nih.gov |

Studies on Interactions with Biological Systems

The interaction of this compound with biological systems is primarily dictated by the chemical reactivity of its nitroalkene group. wikipedia.org This functional group renders the molecule an electrophile, making it a target for nucleophilic attack by various biological molecules.

One of the key interactions is with sulfhydryl groups present in amino acids like cysteine, which are common in proteins, including enzymes. The Michael addition of a biological nucleophile to the activated double bond of the nitroalkene is a well-established reaction. wikipedia.org This covalent modification can lead to the inactivation of enzymes and disruption of protein function, which is a likely contributor to its observed biological activities.

Studies on the biodegradation of the related compound 1-chloro-4-nitrobenzene (B41953) have shown that microorganisms can metabolize it through various pathways. For instance, the bacterium LW1 can utilize 1-chloro-4-nitrobenzene as a sole source of carbon, nitrogen, and energy. nih.govmdpi.com Under anaerobic conditions, it transforms the compound into 2-amino-5-chlorophenol (B1209517) through partial reduction of the nitro group and subsequent Bamberger rearrangement. nih.gov While this specific pathway is for a related compound, it highlights the potential for microbial systems to chemically alter the structure of this compound, which could modify its biological activity and toxicity.

The electronic properties conferred by the nitro group and the chloro substituent on the benzene ring also influence non-covalent interactions, such as π-π stacking and hydrophobic interactions, with biological macromolecules. These interactions can affect the compound's distribution, metabolism, and ability to reach its molecular targets. The presence of the nitro group generally increases the polarity and electron-withdrawing nature of the molecule, which can favor interactions with specific amino acid residues in proteins. nih.govresearchgate.net

Q & A

Q. What are the standard synthetic routes for preparing 1-Chloro-4-(2-nitrovinyl)benzene, and how can reaction conditions be optimized?

this compound is typically synthesized via nitration and chlorination of benzene derivatives. A common approach involves the electrophilic substitution of 1-chloro-4-nitrobenzene with a vinyl group, followed by nitration under controlled conditions. Optimization includes:

- Temperature control : Nitration reactions often require low temperatures (0–5°C) to minimize side products like dinitro derivatives .

- Catalyst selection : Use of sulfuric acid as a catalyst for nitration, with stoichiometric adjustments to avoid over-nitration .

- Purification : Column chromatography or recrystallization (e.g., from ethanol) to isolate the pure product .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

Key methods include:

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors, as nitro compounds may release toxic gases (e.g., NOₓ) .

- Spill management : Neutralize with alkaline solutions (e.g., sodium bicarbonate) and adsorb with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can computational methods (e.g., QSPR, DFT) predict the reactivity of the nitrovinyl group in this compound?

Advanced modeling techniques include:

- Quantitative Structure-Property Relationship (QSPR) : Predicts electron-withdrawing effects of the nitro group, which enhance electrophilic reactivity at the vinyl position .

- Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) to assess stability under thermal or photolytic conditions. For example, the C–NO₂ bond is prone to cleavage at >150°C .

- Applications : Guides the design of derivatives for catalysis or materials science by tuning electronic properties .

Q. How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved during structural analysis?

- Variable-temperature NMR : Assess dynamic effects (e.g., rotational barriers in the nitrovinyl group) that cause splitting anomalies .

- 2D NMR (COSY, NOESY) : Confirm coupling networks and spatial proximity of protons .

- Deuterated solvent screening : Solvents like DMSO-d₆ may resolve signal broadening caused by hydrogen bonding .

Q. What mechanistic insights explain the instability of this compound under acidic or basic conditions?

- Acidic conditions : Protonation of the nitro group increases electrophilicity, leading to polymerization or hydrolysis of the vinyl bond .

- Basic conditions : Deprotonation of the vinyl group forms a resonance-stabilized anion, which may undergo nucleophilic attack or redox reactions .

- Mitigation strategies : Stabilize with inert atmospheres (N₂/Ar) and avoid prolonged exposure to polar solvents .

Q. How do crystallographic studies inform the solid-state properties of this compound derivatives?

- Single-crystal X-ray diffraction : Reveals planar geometry of the nitrovinyl group and intermolecular Cl···O interactions (3.0–3.2 Å), influencing packing efficiency .

- Thermogravimetric analysis (TGA) : Correlates crystal structure with thermal stability; layered crystals exhibit higher decomposition temperatures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.